Furaltadone
Overview
Description
Levofuraltadone is a nitrofuran derivative known for its antiprotozoal and antibacterial properties. It has been primarily used in the treatment of trypanosomiasis and has shown effectiveness in mice . Unlike other nitrofurans, levothis compound has a lower incidence of polyneuritis, a serious side effect associated with nitrofurazone therapy .
Mechanism of Action
Target of Action
Furaltadone is a member of the nitrofuran family of antibiotics, which includes nitrofurazone, nitrofurantoin, and furazolidone . These antibiotics are known for their ability to act on multiple targets, making them less prone to developing resistance to bacteria . .
Mode of Action
Nitrofuran antibiotics, in general, are believed to work by inhibiting several bacterial enzymatic processes . This broad-spectrum activity allows them to interfere with a variety of cellular functions, disrupting the normal operations of bacterial cells.
Biochemical Pathways
Given its classification as a nitrofuran antibiotic, it is likely that this compound affects multiple biochemical pathways within bacterial cells, contributing to its broad-spectrum antibacterial activity .
Pharmacokinetics
A study on preruminant calves showed that after a single oral dosage of this compound, the mean maximum plasma concentration was achieved approximately 3 hours after administration . The final elimination half-lives of this compound were around 2.5 hours . .
Result of Action
This compound is an antibiotic drug that is widely used for the treatment of coccidiosis, intestinal infection, and turkey blackhead . Its action results in the inhibition of bacterial growth, thereby helping to control these infections. Excessive use of this compound may have some negative consequences for humans and domestic animals .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other interfering pollutant ions can affect the detection and quantification of this compound . Furthermore, the method of administration and the specific environment within the host organism can also impact the drug’s action.
Biochemical Analysis
Biochemical Properties
Furaltadone interacts with various enzymes and proteins within the cell .
Cellular Effects
This compound has been shown to have cytotoxic effects on certain cell lines . It affects cell viability and growth, colony-forming ability, LDH release, and O2 consumption .
Molecular Mechanism
It is known to interact with the Mitogen-activated protein kinase 9, a type of kinase .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models .
Metabolic Pathways
This compound is rapidly and extensively metabolized . The primary metabolic pathway identified begins with nitro-reduction to the aminofuran derivative . Two major metabolites are produced: 3-amino-2-oxazolidone (AOZ) or beta-hydroxyethylhydrazine (HEH) .
Preparation Methods
Synthetic Routes and Reaction Conditions
Levofuraltadone is synthesized through a series of chemical reactions involving the nitrofuran nucleus. The preparation typically involves the reaction of 5-nitrofurfural with morpholine and subsequent cyclization to form the oxazolidinone ring . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of levothis compound involves large-scale synthesis using similar chemical routes but optimized for higher yields and purity. The process includes stringent quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
Levofuraltadone undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of levothis compound.
Reduction: Amino derivatives.
Substitution: Various substituted nitrofuran derivatives.
Scientific Research Applications
Levofuraltadone has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying nitrofuran chemistry.
Biology: Investigated for its effects on protozoal and bacterial infections.
Medicine: Explored for its potential in treating trypanosomiasis and other infections.
Industry: Utilized in the development of new antibacterial agents.
Comparison with Similar Compounds
Levofuraltadone is compared with other nitrofuran derivatives such as this compound and nitrofurazone:
This compound: Similar antibacterial properties but higher incidence of side effects.
Nitrofurazone: Effective but associated with higher toxicity.
Uniqueness: Levothis compound offers a balance between efficacy and safety, making it a preferred choice in certain applications.
Similar Compounds
- This compound
- Nitrofurazone
- Nitrofurantoin
Levothis compound stands out due to its lower toxicity and effective antibacterial and antiprotozoal properties .
Properties
IUPAC Name |
5-(morpholin-4-ylmethyl)-3-[(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O6/c18-13-16(14-7-10-1-2-12(22-10)17(19)20)9-11(23-13)8-15-3-5-21-6-4-15/h1-2,7,11H,3-6,8-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQVOQKFMFRVGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2CN(C(=O)O2)N=CC3=CC=C(O3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048016 | |
Record name | Furaltadone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139-91-3 | |
Record name | Furaltadone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=139-91-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Furaltadone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is furaltadone and what is its mechanism of action?
A1: this compound is a nitrofuran antibiotic that exhibits bacteriostatic and bactericidal activity against a range of Gram-positive and Gram-negative bacteria. While its exact mechanism of action remains unclear, like other nitrofurans, it is believed to interfere with bacterial enzyme systems, particularly those involved in carbohydrate metabolism. [, ] This disruption ultimately hinders bacterial growth and survival.
Q2: Does this compound affect Escherichia coli?
A3: Yes, this compound demonstrates efficacy against Escherichia coli infections. Research has shown that it can be beneficial in treating conditions like avian vibrionic hepatitis and chronic respiratory disease complex in chickens, often complicated by E. coli. [] Furthermore, studies have investigated the effectiveness of this compound in combination therapies for eradicating Helicobacter pylori, a bacterium closely related to E. coli. []
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C13H16N4O6, and its molecular weight is 324.29 g/mol.
Q4: Are there any spectroscopic techniques used to characterize this compound?
A5: Yes, various spectroscopic methods have been employed to analyze this compound. Ultraviolet (UV) spectroscopy is commonly used for detection in analytical techniques like high-performance liquid chromatography (HPLC). [, ] Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy have been utilized to elucidate its degradation pathway during ozonation. []
Q5: How is this compound metabolized in animals?
A6: this compound is rapidly metabolized in the body, primarily in the liver. [] A major metabolite is 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), formed by N-oxidation of the morpholino ring. [, ] This metabolite is considered a marker residue for this compound exposure.
Q6: How long do this compound residues persist in animal tissues?
A7: this compound itself is rapidly depleted from tissues, but its metabolite AMOZ is more persistent. Studies in poultry found detectable levels of AMOZ in muscle, liver, and gizzard even after a 3-week withdrawal period following this compound administration. [, ] The gizzard, in particular, tends to retain higher concentrations of both parent compound and metabolites.
Q7: Can this compound and its metabolites be detected in eggs?
A8: Yes, studies have confirmed the presence of this compound and its metabolite AMOZ in both yolk and egg white after administration to laying hens. [] Similar to tissue residues, AMOZ demonstrated greater persistence in eggs compared to the parent drug.
Q8: What analytical techniques are used to detect this compound and its metabolites?
A9: Several methods are available for detecting this compound and AMOZ. High-performance liquid chromatography (HPLC) coupled with various detectors, such as diode array detectors (DAD) [, ] or tandem mass spectrometry (MS/MS) [, , , , ] provide sensitive and specific quantification. Enzyme-linked immunosorbent assay (ELISA) kits offer a rapid and convenient alternative for screening purposes. [, , ]
Q9: What are the known toxic effects of this compound?
A10: this compound has been associated with a range of side effects, including nausea, vomiting, dizziness, and rarely, severe neurological complications like neuropathy and cranial nerve palsies. [, , , ] These concerns, coupled with its carcinogenic potential, led to its ban in food-producing animals in many countries.
Q10: What is the environmental impact of this compound?
A11: The use of this compound raises concerns about its potential impact on the environment, particularly its persistence and fate in soil and water systems. While specific studies on this compound's ecotoxicological effects are limited, research exploring the biodegradation of nitrofuran antibiotics by microorganisms like Aspergillus tamarii [, ] highlights potential strategies for mitigating their environmental presence. Further research is needed to fully understand the long-term consequences of this compound contamination and develop effective remediation strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.